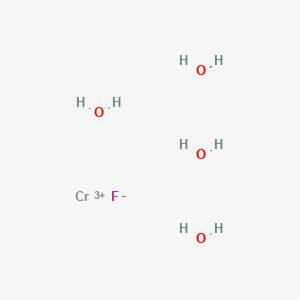
Chromium(3+);fluoride;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+);fluoride;tetrahydrate, also known as chromium(III) fluoride tetrahydrate, is an inorganic compound with the chemical formula CrF3·4H2O. This compound appears as a green crystalline solid and is known for its limited solubility in water. Chromium(III) fluoride forms several hydrates, with the tetrahydrate being one of the most common forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(III) fluoride tetrahydrate can be synthesized through various methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This reaction involves chromium(III) oxide reacting with hydrofluoric acid in the presence of water to form chromium(III) fluoride hexahydrate, which can then be converted to the tetrahydrate form .
-
Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method involves the reaction of chromic chloride with hydrogen fluoride to produce anhydrous chromium(III) fluoride, which can be hydrated to form the tetrahydrate .
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to produce chromium(III) fluoride .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(III) fluoride tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Chromium(III) can be oxidized to chromium(VI) or reduced to chromium(II) under specific conditions.
Substitution Reactions: Fluoride ligands in chromium(III) fluoride can be substituted with other ligands, such as water molecules, to form different hydrates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Zinc (Zn), iron (Fe).
Substitution Reagents: Water (H2O), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates (CrO4^2-).
Reduction: Chromium(II) compounds such as chromium(II) chloride (CrCl2).
Substitution: Various hydrates of chromium(III) fluoride.
Applications De Recherche Scientifique
Chromium(III) fluoride tetrahydrate has several scientific research applications:
Chemistry: Used as a catalyst in the fluorination of chlorocarbons by hydrogen fluoride.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of chromium supplementation.
Industry: Used as a mordant in textiles and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of chromium(III) fluoride tetrahydrate involves its interaction with various molecular targets and pathways:
Molecular Targets: Chromium(III) ions can interact with proteins and enzymes, influencing their activity.
Pathways Involved: Chromium(III) can affect glucose metabolism by enhancing insulin signaling and influencing the activity of mitochondrial ATP synthase.
Comparaison Avec Des Composés Similaires
Chromium(III) fluoride tetrahydrate can be compared with other similar compounds:
Chromium(III) Chloride (CrCl3): Similar in terms of chromium oxidation state but differs in the anion and solubility properties.
Chromium(III) Nitrate (Cr(NO3)3): Similar in terms of chromium oxidation state but differs in the anion and reactivity.
Chromium(III) Sulfate (Cr2(SO4)3): Similar in terms of chromium oxidation state but differs in the anion and industrial applications.
Chromium(III) fluoride tetrahydrate is unique due to its specific fluoride ligands and its applications in catalysis and corrosion inhibition.
Propriétés
Formule moléculaire |
CrFH8O4+2 |
|---|---|
Poids moléculaire |
143.06 g/mol |
Nom IUPAC |
chromium(3+);fluoride;tetrahydrate |
InChI |
InChI=1S/Cr.FH.4H2O/h;1H;4*1H2/q+3;;;;;/p-1 |
Clé InChI |
UFCKBQKKVOAKFD-UHFFFAOYSA-M |
SMILES canonique |
O.O.O.O.[F-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















